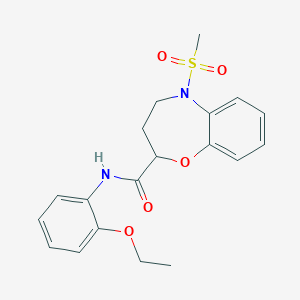![molecular formula C24H23FN4 B11228164 7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228164.png)
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Core Structure: : The compound consists of a pyrrolo[2,3-d]pyrimidine ring fused with a phenyl ring. The fluorine atom at the 4-position of the phenyl group adds specificity to its interactions.
-
Functional Groups
4-Fluorophenyl: This group contributes to the compound’s lipophilicity and electronic properties.
3-Methylpiperidin-1-yl: The piperidine ring introduces basicity and potential for hydrogen bonding.
5-Phenyl: The phenyl ring enhances aromaticity and provides additional sites for functionalization.
Méthodes De Préparation
Synthetic Routes:
-
Condensation Reaction
- One common synthetic route involves the condensation of a pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine) with 4-fluorobenzaldehyde.
- The reaction typically occurs under basic conditions, leading to the formation of the desired compound.
-
Cyclization
- Another approach is the cyclization of a suitable precursor containing both the phenyl and piperidine moieties.
- Cyclization can be achieved using Lewis acids or other catalysts.
Industrial Production:
- Industrial-scale production methods often involve efficient and scalable processes.
- Continuous flow chemistry or batch reactions are employed to optimize yield and purity.
Analyse Des Réactions Chimiques
-
Reactivity
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the pyrrolo[2,3-d]pyrimidine core may yield related compounds.
Substitution: Nucleophilic substitution at the piperidine nitrogen is possible.
-
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
-
Major Products
- The primary product is the target compound itself.
- By modifying reaction conditions, regioisomers or stereoisomers may form.
Applications De Recherche Scientifique
-
Chemistry
- Scaffold for designing novel ligands or catalysts.
- Exploration of structure-activity relationships (SAR).
-
Biology and Medicine
Drug Discovery: The compound may exhibit pharmacological activity (e.g., as a kinase inhibitor).
Neuroscience: Piperidine derivatives often interact with neurotransmitter receptors.
-
Industry
Materials Science:
Mécanisme D'action
-
Molecular Targets
- Interaction with specific enzymes, receptors, or proteins.
- Further studies needed to identify precise targets.
-
Pathways Involved
- Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
- Influence on cellular processes (proliferation, apoptosis).
Comparaison Avec Des Composés Similaires
-
Uniqueness
- The combination of the pyrrolo[2,3-d]pyrimidine core, phenyl ring, and fluorine substitution sets this compound apart.
- Its specific properties make it valuable for targeted applications.
-
Similar Compounds
- Related pyrrolo[2,3-d]pyrimidines without the fluorine substitution.
- Piperidine-containing compounds explored in drug discovery.
Propriétés
Formule moléculaire |
C24H23FN4 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23FN4/c1-17-6-5-13-28(14-17)23-22-21(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)20-11-9-19(25)10-12-20/h2-4,7-12,15-17H,5-6,13-14H2,1H3 |
Clé InChI |
XBIPDVDHYJLDGU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B11228090.png)
![N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228091.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228097.png)
![1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine](/img/structure/B11228104.png)
![7-(3-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228109.png)
![N-(3,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228112.png)
![6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228132.png)

![N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228145.png)

![N-(2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)propanamide](/img/structure/B11228147.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11228150.png)
![2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide](/img/structure/B11228154.png)
![3-(4-ethenylbenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11228156.png)
